molecular formula C10H18N2O4 B3116553 (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 2173637-92-6

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B3116553
CAS No.: 2173637-92-6
M. Wt: 230.26 g/mol
InChI Key: YYLURLWWCZBOQG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a chiral compound commonly used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often employed as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The protected pyrrolidine is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: for carboxylation.

    Automated synthesis equipment: to ensure reproducibility and efficiency.

    Purification techniques: like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Deprotection using acids like trifluoroacetic acid (TFA) followed by substitution reactions using various nucleophiles.

Major Products

    Esters and Amides: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Pyrrolidines: Formed from substitution reactions.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid depends on its specific application. In general, it can act as a precursor or intermediate in biochemical pathways, interacting with various molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminopyrrolidine-3-carboxylic acid: Lacks the Boc protection.

    ®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid: The enantiomer of the compound.

    N-Boc-pyrrolidine: Lacks the carboxylic acid group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.